A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride
A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride
CAS Number: 785-56-8
This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzoyl chloride, a key reagent and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including physical and chemical properties, safety data, experimental protocols, and reaction pathways.
Chemical and Physical Properties
3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride characterized by the presence of two trifluoromethyl groups on the benzene (B151609) ring. These electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent.
| Property | Value | Reference |
| CAS Number | 785-56-8 | [1][2][3][4] |
| Molecular Formula | C₉H₃ClF₆O | [1][2][5] |
| Molecular Weight | 276.56 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 194.3 °C at 760 mmHg; 81 °C at 24 mmHg | [1][6] |
| Density | 1.526 - 1.54 g/cm³ | [1][6] |
| Refractive Index | n20/D 1.43 - 1.435 | [1][6][7] |
| Flash Point | 72.2 °C (161.6 °F) - closed cup | [6][7] |
| Purity | ≥ 97-98% | [1][3][4] |
Safety and Hazard Information
Due to its high reactivity, 3,5-Bis(trifluoromethyl)benzoyl chloride is classified as a hazardous substance. It is corrosive and reacts with water. Appropriate safety precautions must be taken during handling and storage.
| Hazard Statement | GHS Classification | Precautionary Statements |
| H290: May be corrosive to metals | Corrosive to metals, Category 1 | P234, P390, P406 |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation, Category 1C | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405 |
| H318: Causes serious eye damage | Serious eye damage, Category 1 | P280, P305+P351+P338+P310 |
GHS Pictogram:
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride
A common method for the synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. A patented method describes the conversion from 3,5-bis(trifluoromethyl)benzoyl fluoride (B91410) using silicon tetrachloride in the presence of a Lewis acid catalyst.
Protocol: Conversion from 3,5-Bis(trifluoromethyl)benzoyl Fluoride
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Reagents: 3,5-bis(trifluoromethyl)benzoyl fluoride (1040g), aluminum chloride (24g), silicon tetrachloride (224g), triphenylphosphine (B44618) (5g), X zeolite 133 (30g).
-
Procedure:
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Charge a reactor with 1040g of 3,5-bis(trifluoromethyl)benzoyl fluoride and 24g of aluminum chloride.
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Heat the mixture to 40°C with stirring.
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Over a period of 3 hours, add 224g of silicon tetrachloride dropwise, maintaining the temperature below 45°C.
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Continue stirring for 2 hours until gas evolution ceases.
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Add 30g of X zeolite 133 and filter the mixture.
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To the filtrate, add 5g of triphenylphosphine.
-
Distill the mixture under vacuum (12 mbar) in a 70 cm column.
-
Collect the product, 3,5-bis(trifluoromethyl)benzoyl chloride, at a boiling point of 68°C (bath temperature: 80°C).
-
-
Yield: 623g (83.6% of theoretical).[2]
General Protocol for N-Acylation (Amide Synthesis)
3,5-Bis(trifluoromethyl)benzoyl chloride is an excellent reagent for the acylation of primary and secondary amines to form the corresponding amides. The Schotten-Baumann reaction conditions are often employed.
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Reagents: A primary or secondary amine, 3,5-bis(trifluoromethyl)benzoyl chloride, a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane, diethyl ether, or a biphasic system).
-
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction vessel.
-
If using an organic base, add it to the amine solution.
-
Cool the mixture in an ice bath.
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Slowly add 3,5-bis(trifluoromethyl)benzoyl chloride to the stirred solution.
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Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
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Applications in Research and Development
The unique electronic properties imparted by the two trifluoromethyl groups make 3,5-bis(trifluoromethyl)benzoyl chloride a valuable building block in several areas:
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Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[8] The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug candidates.
-
Agrochemicals: This compound serves as a key intermediate in the production of various fluorinated agrochemicals.[1]
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Specialty Polymers: It is utilized in the manufacturing of specialty polymers with enhanced thermal stability and chemical resistance.[1]
-
Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecular architectures and novel compounds with desirable characteristics.[1]
Visualizations
Synthesis Pathway
Caption: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride.
General Acylation Workflow
Caption: General workflow for acylation reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
